molecular formula C8H4ClF3N2 B2850885 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 189116-20-9

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2850885
CAS No.: 189116-20-9
M. Wt: 220.58
InChI Key: NRZYRLQVLCUDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 353258-35-2) is a halogenated and fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry and materials science. The compound features a chlorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 2 of the fused bicyclic system. These substituents confer distinct electronic and steric properties, influencing solubility, metabolic stability, and bioactivity . Its carboxylic acid derivative, this compound-3-carboxylic acid (CAS: 881841-42-5), further expands its utility in drug design by introducing a polar functional group .

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZYRLQVLCUDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with trifluoroacetic anhydride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the chlorine atom .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives, including 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that these compounds exhibit promising minimum inhibitory concentrations (MICs), with some derivatives showing MIC values as low as 0.004 μM against replicating Mycobacterium tuberculosis (Mtb) . The structure-activity relationship (SAR) studies have guided the optimization of these compounds for enhanced potency against tuberculosis.

Central Nervous System Disorders

This compound has been identified as a potent antagonist for corticotropin-releasing factor receptor 1 (CRF(1)R), which is implicated in stress-related disorders such as anxiety and depression. This compound's ability to modulate CRF pathways suggests potential therapeutic applications in treating anxiety disorders . The optimization of binding affinity through parallel reaction approaches has shown promise in developing effective CRF(1)R antagonists.

Antitumor Activity

The imidazo[1,2-a]pyridine scaffold has demonstrated significant anticancer properties. Compounds derived from this structure have been tested against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Some derivatives exhibited non-toxicity while maintaining potent activity against these cell lines . The ongoing research aims to explore the mechanisms of action and enhance the selectivity of these compounds for cancer therapy.

Synthesis and Structural Modifications

The synthesis of this compound involves various methods, including cycloaddition reactions and modifications of existing imidazo[1,2-a]pyridine structures. These synthetic strategies are crucial for developing new analogs with improved pharmacological profiles .

Summary of Biological Activities

Activity Target Potency Reference
AntitubercularMycobacterium tuberculosisMIC: 0.004 μM
CRF(1)R AntagonismCorticotropin-releasing factorPotent antagonist
AnticancerProstate and breast cancerNon-toxic

Conclusion and Future Directions

The compound this compound represents a promising candidate in the field of medicinal chemistry with applications spanning from antimycobacterial agents to potential treatments for CNS disorders and cancer. Ongoing research into its structural modifications and biological activities will likely yield new therapeutic agents that could address significant medical needs.

Future studies should focus on:

  • Detailed SAR analysis to refine potency and selectivity.
  • In vivo studies to evaluate pharmacokinetics and toxicity profiles.
  • Exploration of combination therapies using this compound to enhance efficacy against resistant strains or tumors.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The imidazo[1,2-a]pyridine core is highly tunable, with substituents at positions 2, 3, 6, and 8 significantly altering properties. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference Evidence
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Cl (6), CF₃ (2) 235.61 High metabolic stability; drug development candidate
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine Cl (6), 4-F-C₆H₄ (2) 261.69 Corrosion inhibitor (90–95% efficiency in HCl)
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine Cl (6), thiophene (2) 248.73 Synthesized via iodine-promoted coupling; moderate yield (83%)
6-Chloro-2-methylimidazo[1,2-a]pyridine Cl (6), CH₃ (2) 167.62 Lower molecular weight; used as a reference in cholinesterase studies
Alpidem (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) Cl (6), 4-Cl-C₆H₄ (2) 277.14 Rapid metabolic degradation due to dual Cl substituents
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Cl (6), COOH (3) 226.62 Enhanced water solubility; potential for prodrug design

Biological Activity

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its versatility in medicinal applications. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Receptors : It has been identified as a potent antagonist of Corticotropin-Releasing Factor (CRF) receptors, which are involved in stress response and anxiety disorders. This antagonistic action could lead to potential therapeutic applications in treating anxiety-related conditions .
  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. For instance, studies have shown that certain analogues demonstrate minimal inhibitory concentrations (MICs) as low as 0.07 μM against MDR-TB .
  • Antiparasitic Properties : Virtual screening studies have revealed that compounds in this class exhibit antiparasitic activity against Leishmania donovani and Trypanosoma cruzi. These findings suggest potential applications in treating visceral leishmaniasis and Chagas disease .

1. Antimicrobial Activity Against Mycobacterium tuberculosis

A study highlighted the efficacy of various imidazo[1,2-a]pyridine derivatives against both replicating and non-replicating forms of M. tuberculosis. Notably, modifications at the C2 and C6 positions significantly enhanced potency, with some compounds achieving MICs below 0.01 μM against both extracellular and intracellular bacteria .

CompoundMIC (μM)Activity Type
Compound A0.006Intracellular Mtb
Compound B0.045Extracellular Mtb
Compound C0.07MDR-TB

2. CRF Receptor Antagonism

Research on a series of related compounds demonstrated their ability to bind effectively to CRF receptors, suggesting their potential use in treating stress-related disorders. The binding affinities were optimized through parallel synthesis techniques, showcasing improved therapeutic profiles .

3. Antiparasitic Efficacy

In silico screening efforts identified several hits with notable antiparasitic activity against Leishmania species. The optimization process revealed that removing certain functional groups could enhance selectivity and reduce cytotoxicity against host cells while maintaining efficacy against parasites .

Q & A

Q. Tables for Key Data

Property Value Reference
LogP (calculated)2.8 ± 0.3
COX-2 IC₅₀0.07 µM (optimized derivative)
Melting Point188°C (decomposition)
HPLC Retention Time8.2 min (C18, 70:30 ACN:H₂O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.